[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13451820
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)11-12-8-6-7-9-18(12)13(19)10-16/h12H,5-11,16H2,1-4H3 |
| Standard InChI Key | GRORILYWXIXELV-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCCN1C(=O)CN)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCCCN1C(=O)CN)C(=O)OC(C)(C)C |
Introduction
The compound "[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester" is a synthetic chemical entity with potential applications in medicinal chemistry and drug design. It belongs to the family of carbamate derivatives, which are known for their diverse biological activities. This article explores its chemical structure, properties, synthesis, and potential applications.
Structural Features
3.1. 2D Structure
The molecule features:
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A central piperidine ring.
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Substituents including an aminoacetyl group and a tert-butyl carbamate group.
3.2. 3D Conformer
Interactive models show the spatial arrangement of functional groups, highlighting steric hindrance around the bulky tert-butyl group .
Synthesis
The synthesis of "[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester" typically involves:
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Starting Materials: Piperidine derivatives and tert-butyl chloroformate.
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Reaction Steps:
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Aminoacetylation of the piperidine ring using acetyl chloride or similar reagents.
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Carbamate formation via reaction with tert-butyl chloroformate.
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Final ethylation to introduce the ethyl group on the carbamate nitrogen atom.
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This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
Applications
Carbamate derivatives, such as this compound, are widely studied for their pharmacological properties:
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Medicinal Chemistry:
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Potential use as enzyme inhibitors due to the carbamate moiety's ability to form reversible covalent bonds with target enzymes.
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Possible application in central nervous system (CNS) drugs because of the piperidine scaffold's known bioactivity.
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Drug Design:
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The compound's amphiphilic nature may facilitate membrane permeability, making it suitable for oral drug formulations.
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Biological Studies:
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Its structure suggests potential as a ligand in receptor-binding studies.
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Comparative Analysis
| Feature | [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester | Similar Carbamates |
|---|---|---|
| Molecular Weight | 299.41 g/mol | Varies (200–400 g/mol) |
| Functional Groups | Piperidine, aminoacetyl, tert-butyl carbamate | Carbamate, aromatic rings |
| Applications | Enzyme inhibition, CNS activity | Pesticides, pharmaceuticals |
Future Directions
Research into "[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester" could focus on:
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Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion profiles.
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Toxicology: Evaluating safety for potential therapeutic use.
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Biological Targeting: Investigating interactions with specific enzymes or receptors.
This compound exemplifies the versatility of carbamates in chemical and pharmaceutical research, warranting further exploration into its properties and applications.
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